Peimisine 3-O-beta-D-glucopyranoside
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Overview
Description
Peimisine 3-O- is a naturally occurring isosteroidal alkaloid found in the bulbs of various Fritillaria species, particularly Fritillaria thunbergii. This compound is known for its medicinal properties, including anti-inflammatory, anti-tumor, and antihypertensive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peimisine 3-O- can be extracted from the bulbs of Fritillaria thunbergii using supercritical fluid extraction (SFE). The optimal conditions for SFE include a temperature of 60.4°C, a pressure of 26.5 MPa, and the use of 89.3% ethanol as the solvent. This method yields approximately 0.5 mg/g of peimisine .
Industrial Production Methods
Industrial production of peimisine 3-O- primarily relies on the extraction from natural sources due to the complexity of its chemical structure. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quantification .
Chemical Reactions Analysis
Types of Reactions
Peimisine 3-O- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like halogens (chlorine, bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced alkaloid derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Peimisine 3-O- has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of isosteroidal alkaloids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating inflammatory diseases, tumors, and hypertension.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Peimisine 3-O- exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the Jak-Stat signaling pathway, reducing the production of inflammatory cytokines.
Anti-tumor: Induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Antihypertensive: Acts as an angiotensin-converting enzyme (ACE) inhibitor, reducing blood pressure
Comparison with Similar Compounds
Peimisine 3-O- is unique among isosteroidal alkaloids due to its specific structural features and biological activities. Similar compounds include:
Peimine: Another isosteroidal alkaloid with similar anti-inflammatory and anti-tumor properties.
Peiminine: Known for its expectorant and antitussive effects.
Imperialine: Exhibits anti-asthmatic and anti-tussive activities
Properties
Molecular Formula |
C33H51NO8 |
---|---|
Molecular Weight |
589.8 g/mol |
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one |
InChI |
InChI=1S/C33H51NO8/c1-15-9-25-27(34-13-15)17(3)33(42-25)8-6-19-20(16(33)2)11-22-21(19)12-24(36)23-10-18(5-7-32(22,23)4)40-31-30(39)29(38)28(37)26(14-35)41-31/h15,17-19,21-23,25-31,34-35,37-39H,5-14H2,1-4H3/t15-,17+,18-,19+,21-,22-,23+,25+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 |
InChI Key |
RWOALAPPNNQOSF-IGAKVBSESA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1 |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 |
Origin of Product |
United States |
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